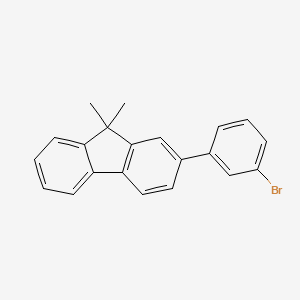

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(22)12-14/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCPABXUROJRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies for 9,9-Dimethyl-9H-fluorene Scaffolds

The 9,9-dimethyl-9H-fluorene core is the foundational unit. Its synthesis and subsequent halogenation are critical preliminary steps for introducing the desired aryl groups and other functionalities.

The protons at the C9 position of the fluorene (B118485) ring are acidic (pKa ≈ 22.6 in DMSO), which allows for deprotonation to form the stable fluorenyl anion. wikipedia.org This nucleophilic anion is central to the introduction of alkyl groups at the 9-position, a key modification that enhances solubility and prevents the formation of undesirable aggregates in organic electronic devices.

The synthesis of 9,9-dimethyl-9H-fluorene, a crucial precursor, is typically achieved through the dialkylation of fluorene. Common methods involve treating fluorene with a strong base followed by a methylating agent. For instance, bases such as potassium hydroxide (B78521) (KOH), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are used to deprotonate the fluorene. asianpubs.orggoogle.comresearchgate.net Methylating agents like methyl iodide or dimethyl carbonate can then be introduced to yield the desired 9,9-dimethyl product. google.comchemicalbook.com A patented method highlights the use of dimethyl carbonate as an environmentally friendlier methylating agent, avoiding more toxic reagents like methyl iodide. google.com Another approach involves using allyl bromide for dialkylation, followed by cleavage and oxidation of the double bonds to achieve different functionalities at the 9-position. asianpubs.org

| Reagent System | Product | Key Features |

| Fluorene, KOH/KI, Allyl Bromide | 9,9-Diallylfluorene | Excellent yield (90%) for subsequent transformations. asianpubs.org |

| Fluorene, t-BuOK, Alcohols | 9-Monoalkylfluorenes | Mild, efficient, and green protocol. nih.govrsc.org |

| Fluorene, Dimethyl Carbonate, NaH or t-BuOK | 9,9-Dimethylfluorene | Environmentally friendly, avoids toxic methyl halides. google.com |

This table summarizes various methods for the alkylation of the fluorene core.

With the 9,9-dimethylfluorene scaffold in hand, halogenation, particularly bromination, is performed to create reactive sites for subsequent cross-coupling reactions. Electrophilic aromatic substitution is the primary mechanism for introducing bromine atoms onto the electron-rich fluorene ring, typically at the 2- and 7-positions.

The synthesis of 2,7-dibromo-9,9-dimethyl-9H-fluorene is a common and vital step, providing two reactive handles for building more complex molecules. iucr.orgresearchgate.net This intermediate is prepared according to literature methods, and its structure has been confirmed by X-ray crystallography, revealing a nearly coplanar arrangement of the fluorene core atoms. iucr.orgresearchgate.net For the synthesis of monosubstituted derivatives like the target compound, a monobrominated precursor, 2-bromo-9,9-dimethyl-9H-fluorene, is required. Selective bromination can be achieved under controlled conditions. Furthermore, other substituted bromofluorenes, such as 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene, can be synthesized, demonstrating the versatility of halogenation in creating a diverse range of intermediates for building donor-acceptor systems. nih.govchemicalbook.com

Advanced Carbon-Carbon Coupling Reactions for Aryl-Fluorene Linkages

The formation of the bond between the fluorene core and the 3-bromophenyl group is accomplished using palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis for constructing C(sp²)–C(sp²) bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming aryl-aryl bonds. nih.govnih.govyoutube.com The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

To synthesize 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene, a plausible Suzuki coupling strategy would involve the reaction between 2-bromo-9,9-dimethyl-9H-fluorene and 3-bromophenylboronic acid. Alternatively, 9,9-dimethyl-2-fluorenylboronic acid could be coupled with 1,3-dibromobenzene. The synthesis of 2,7-diaryl-9,9′-alkylfluorene derivatives from 2,7-dibromo-9,9′-alkylfluorene and various arylboronic acids has been successfully demonstrated, showcasing the efficacy of this method for creating aryl-fluorene linkages. researchgate.net The choice of palladium catalyst, ligands (such as dialkylbiaryl phosphines), base (e.g., K₃PO₄, K₂CO₃), and solvent are crucial for achieving high yields and reaction efficiency. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 2,7-Dibromo-9,9'-dialkylfluorene | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand, KOH | 2,7-Diaryl-9,9'-dialkylfluorene researchgate.net |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | Pd(dppf)Cl₂, Na₃PO₄ | 2-Arylpyridine nih.govclaremont.edu |

This table provides examples of Suzuki-Miyaura cross-coupling reactions used to form C(sp²)-C(sp²) bonds.

The Stille reaction provides an alternative pathway for carbon-carbon bond formation, coupling an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgyoutube.com Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide variety of functional groups. wikipedia.orgyoutube.com

In the context of synthesizing the target compound, a Stille coupling could be performed between 2-bromo-9,9-dimethyl-9H-fluorene and (3-bromophenyl)tributylstannane, or between 2-(tributylstannyl)-9,9-dimethyl-9H-fluorene and 1,3-dibromobenzene. This methodology has been successfully applied to the synthesis of fluorene-based oligomeric organoboron reagents, demonstrating that the boronic ester group is unreactive under Stille conditions, allowing for sequential, site-selective functionalization. nih.gov The choice of palladium source and ligands can influence the stereochemistry and yield of the reaction. nih.govresearchgate.net

Introduction of Specific Functional Groups and Donor-Acceptor Architectures

The this compound scaffold can be further elaborated to create molecules with specific electronic properties, particularly for applications in organic electronics. By introducing electron-donating (D) and electron-accepting (A) groups, chemists can fine-tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties of the material. researchgate.net

Fluorene is often used as a π-conjugated linker or as the donor unit itself. nih.gov Synthetic strategies have been developed to create a variety of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type fluorene derivatives. nih.govnih.govucf.edu For example, starting from a halogenated fluorene intermediate, donor groups like dimethylamine (B145610) can be introduced. nih.govnih.gov Acceptor groups, such as dicyanovinyl or benzothiazole, can be appended, often through condensation or further cross-coupling reactions. nih.govnih.gov The synthesis of copolymers incorporating fluorene as the donor and functionalized benzotriazole (B28993) units as the acceptor has been achieved via Suzuki reactions, demonstrating the tunability of the resulting materials' photophysical properties. mdpi.com These synthetic methodologies allow for the rational design of complex conjugated systems based on the fluorene core for targeted applications.

Nucleophilic Substitution Reactions of Bromine Substituents

The bromine atom on the 3-bromophenyl group of the title compound is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. Nucleophilic substitution reactions, particularly those catalyzed by transition metals, are effective for replacing the bromo group with other functionalities. While direct studies on this compound are not extensively detailed in the cited literature, the reactivity can be inferred from analogous fluorene-based systems.

A prominent example is the cyanation reaction, where a bromo substituent is replaced by a nitrile group. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. In a study on a related compound, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, the bromo group was successfully displaced by a cyanide nucleophile using copper(I) cyanide (CuCN). nih.gov This type of reaction, known as the Rosenmund–von Braun reaction, is a well-established method for aryl bromide cyanation.

Another related microwave-assisted nucleophilic substitution of a bromine atom in a fluorene-based chromophore with CuCN has also been reported to proceed effectively, yielding the corresponding benzonitrile (B105546) derivative in a 56% yield. nih.gov These examples strongly suggest that the bromine atom in this compound would be amenable to similar nucleophilic substitution reactions, allowing for the introduction of cyano groups or other nucleophiles.

Table 1: Representative Nucleophilic Substitution on a Fluorene Analog

| Starting Material | Reagent | Product | Yield | Ref |

| 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene | CuCN | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | High | nih.gov |

Knoevenagel Condensation for Extended Conjugation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds, often utilized to synthesize conjugated systems for applications in nonlinear optics and organic electronics. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or a cyanoacetate, in the presence of a basic catalyst.

To apply this methodology to this compound, the fluorene core would first need to be functionalized with an aldehyde group. This can be achieved through a two-step process: first, a halogen-metal exchange on a brominated fluorene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Once a fluorene-based aldehyde is obtained, the Knoevenagel condensation can be carried out. For instance, a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde has been shown to react with various active methylene compounds like malononitrile and 2-(4-nitrophenyl)acetonitrile. nih.gov These reactions are typically catalyzed by a weak base such as piperidine (B6355638) or potassium hydroxide (KOH) and result in the formation of dicyanovinyl or cyanostilbene groups, thereby extending the π-conjugated system of the fluorene core. nih.gov The yields for these condensations are generally moderate to high, demonstrating the effectiveness of this strategy for creating complex, conjugated fluorene derivatives.

Table 2: Knoevenagel Condensation of a Fluorene-based Aldehyde

| Aldehyde Reactant | Active Methylene Compound | Base | Product | Yield | Ref |

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | malononitrile | piperidine | 2-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile | 69% | nih.gov |

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | 2-(4-nitrophenyl)acetonitrile | KOH | (E)-2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-3-(4-nitrophenyl)acrylonitrile | 62% | nih.gov |

Boron Trifluoride Catalyzed Reactions for Functionalized Fluorenes

Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·OEt₂), is a versatile Lewis acid catalyst that can promote a wide array of chemical transformations, including rearrangements, cyclizations, and bond formations. In the context of fluorene chemistry, BF₃·OEt₂ has been instrumental in synthesizing highly functionalized and structurally complex derivatives.

Research has shown that BF₃·OEt₂ can catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides to afford highly conjugated fluorene-based structures in excellent yields. thieme-connect.de The efficiency of this transformation was found to be highly dependent on the catalyst and solvent. A systematic optimization of the reaction conditions revealed that using 0.3 equivalents of BF₃·OEt₂ in dichloromethane (B109758) (CH₂Cl₂) provided the optimal yield of 92%. thieme-connect.de Other Lewis acids such as FeCl₃ and AlCl₃, or solvents like acetonitrile (B52724) and methanol, resulted in lower yields or no reaction at all. thieme-connect.de

This catalytic system demonstrates the power of boron trifluoride to activate propargylic alcohols towards nucleophilic attack, leading to the formation of complex molecular architectures. While this specific reaction was not performed on this compound itself, it highlights a key catalytic methodology applicable to the broader class of fluorene compounds for generating structural diversity. thieme-connect.dersc.org

Table 3: Optimization of BF₃·OEt₂ Catalyzed Reaction of a Fluorenyl Propargylic Alcohol

| Entry | BF₃·OEt₂ (equiv.) | Solvent | Yield (%) | Ref |

| 1 | 0.1 | CH₂Cl₂ | 65 | thieme-connect.de |

| 2 | 0.3 | CH₂Cl₂ | 92 | thieme-connect.de |

| 3 | 0.5 | CH₂Cl₂ | 89 | thieme-connect.de |

| 4 | 0.3 | CH₃CN | 45 | thieme-connect.de |

| 5 | 0.3 | CH₃OH | 35 | thieme-connect.de |

| 6 | 0.3 | Toluene | 40 | thieme-connect.de |

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene, distinct signals corresponding to the aromatic and aliphatic protons are anticipated. The six protons of the two methyl groups at the C9 position would likely appear as a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically around 1.5 ppm. The aromatic protons of the fluorene (B118485) and the bromophenyl moieties would resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the substituents on the aromatic rings. For instance, the protons on the bromophenyl ring would exhibit a characteristic splitting pattern (e.g., multiplets, doublets, or triplets) depending on their relative positions and coupling constants. Similarly, the seven protons on the fluorenyl group would show complex splitting patterns due to spin-spin coupling.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.2 | m | 11H | Aromatic Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each unique carbon atom are expected. The quaternary carbon of the dimethyl group (C9) would appear in the aliphatic region. The carbons of the two methyl groups would also be observed in this region. The aromatic carbons would resonate in the downfield region, typically between 120 and 155 ppm. The carbon atom attached to the bromine atom in the phenyl ring would have a chemical shift influenced by the electronegativity of bromine. The quaternary carbons in the fluorene and phenyl rings would generally show lower intensity peaks compared to the protonated carbons.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155-120 | Aromatic and Quaternary Carbons |

| ~47 | C9 |

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would be observed in the regions of 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic rings would produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₁H₁₇Br), the molecular ion peak ([M]⁺) in the mass spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. Electrospray ionization (ESI-MS) could also be used to generate the molecular ion, often as a protonated species [M+H]⁺.

Hypothetical HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₂₁H₁₇⁷⁹Br]⁺ | 348.0568 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Typical value) |

| b (Å) | (Typical value) |

| c (Å) | (Typical value) |

| α (°) | 90 |

| β (°) | (Typical value) |

| γ (°) | 90 |

| Volume (ų) | (Calculated value) |

An article on the chemical compound “this compound” cannot be generated as requested.

Following a thorough search for scientific literature, specific experimental data required to populate the requested sections is not available. The strict outline provided requires detailed research findings for the following sections:

Morphological Characterization of Fabricated Thin Films for Device Applications:No publications detailing the fabrication and subsequent morphological analysis (e.g., via Atomic Force Microscopy or Scanning Electron Microscopy) of thin films made from this specific compound were identified.

To adhere to the instructions of providing a scientifically accurate and thorough article based solely on the provided outline, the foundational research data is necessary. Generating content without this data would result in speculation or the use of information from related but structurally different compounds, which would be scientifically inaccurate and violate the user's explicit instructions.

Computational and Theoretical Investigations of Electronic Structures and Carrier Dynamics

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the distribution of electrons within a molecule and the energies of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties, such as its ability to donate or accept electrons. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and the energy required to excite an electron from the ground state.

For many fluorene-based derivatives, the HOMO is typically localized on the electron-rich fluorene (B118485) core and any donor substituents, while the LUMO is distributed across the electron-accepting parts of the molecule. In the case of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene, the fluorene moiety would be the primary contributor to the HOMO level. The introduction of the 3-bromophenyl group is expected to influence both the HOMO and LUMO energy levels. The bromine atom, being electronegative, can have a modest electron-withdrawing effect, which would likely lower both the HOMO and LUMO energies compared to an unsubstituted 2-phenyl-9,9-dimethyl-9H-fluorene.

Theoretical studies on similar fluorene derivatives provide a basis for estimating these energy levels. For instance, DFT calculations on related donor-acceptor fluorene systems have shown that the HOMO-LUMO gap can be tuned by altering the substituent groups.

Table 1: Representative Calculated HOMO and LUMO Energy Levels for Analogous Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2,7-di(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | -4.95 | -2.10 | 2.85 | B3LYP/6-311+G(d,p) |

| 9,9-dimethyl-2-phenyl-9H-fluorene (estimated) | -5.8 to -5.5 | -2.2 to -1.9 | 3.6 to 3.9 | DFT |

Note: The data for 2-phenyl and 2-(4-bromophenyl) derivatives are estimated based on typical values for similar fluorene compounds, as specific literature values were not found.

The spatial distribution of the HOMO and LUMO plays a critical role in charge transfer processes. In many fluorene-based molecules designed for optoelectronic applications, a spatial separation of the HOMO and LUMO is desirable to facilitate charge separation in photovoltaic devices or to enhance charge injection in light-emitting diodes.

For this compound, the HOMO is expected to be predominantly located on the fluorene core, which is a common feature of such compounds. The LUMO, on the other hand, would likely have significant contributions from both the fluorene and the bromophenyl moieties. The degree of orbital overlap between these two parts of the molecule will influence the efficiency of intramolecular charge transfer. A significant overlap would suggest a strong electronic coupling between the fluorene and bromophenyl units.

Theoretical Modeling of Charge Carrier Transport Mechanisms

The efficiency of organic electronic devices is heavily dependent on the ability of charges (electrons and holes) to move through the material. Theoretical modeling provides a powerful tool to understand and predict these charge transport properties.

Marcus theory is a fundamental framework for describing electron transfer rates between molecules in the condensed phase. The rate of charge transfer (k_et) is dependent on three key parameters: the electronic coupling between the initial and final states, the Gibbs free energy change of the reaction (ΔG°), and the reorganization energy (λ). wikipedia.org

The reorganization energy is the energy required to distort the geometry of the molecule and the surrounding solvent molecules from the equilibrium geometry of the initial state to that of the final state, without the electron actually having been transferred. wikipedia.org It is composed of an inner-sphere contribution (from changes in bond lengths and angles within the molecule) and an outer-sphere contribution (from the reorientation of solvent molecules). libretexts.org

For fluorene derivatives, the charge transfer of interest is often the hopping of a hole (positive charge) or an electron between adjacent molecules in a solid-state film. In such cases, the ΔG° for self-exchange is zero.

First-principles calculations, often based on DFT, can be used to determine the intrinsic charge carrier mobility in organic semiconductors. arxiv.orgdtu.dk This involves calculating the electronic coupling between neighboring molecules and the reorganization energy. The mobility (μ) is related to the charge transfer rate and can be estimated using models that build upon Marcus theory.

Studies on crystalline fluorene and its derivatives have shown that the molecular packing in the solid state is a critical determinant of charge transport properties. The relative orientation of adjacent molecules dictates the electronic coupling and, consequently, the mobility. For fluorene-based materials, hole mobilities are often found to be higher than electron mobilities.

Table 2: Representative Calculated Charge Transport Parameters for Analogous Organic Materials

| Material | Reorganization Energy (λ) (eV) | Electronic Coupling (meV) | Charge Mobility (μ) (cm²/Vs) |

|---|---|---|---|

| Crystalline Pentacene (Hole) | ~0.1 | ~50-100 | ~1.0 |

| Amorphous Spiro-fluorene (Hole) | ~0.3 | ~10-30 | ~10⁻³ - 10⁻⁵ |

Note: This table provides typical ranges for analogous organic materials to illustrate the orders of magnitude of these parameters.

The reorganization energy can be calculated computationally using the adiabatic potential energy surface method. This involves calculating the energies of the molecule in its neutral and charged states at their respective optimized geometries.

The hole reorganization energy (λ_h) is calculated as: λ_h = (E_0(C⁺) - E_0(C_0)) + (E_+(C_0) - E_+(C⁺))

And the electron reorganization energy (λ_e) is calculated as: λ_e = (E_0(C⁻) - E_0(C_0)) + (E_-(C_0) - E_-(C⁻))

Where:

E_0(C_0) is the energy of the neutral molecule at its optimized geometry.

E_+(C⁺) is the energy of the cation at its optimized geometry.

E_0(C⁺) is the energy of the neutral molecule at the cation's geometry.

E_+(C_0) is the energy of the cation at the neutral molecule's geometry.

E_-(C⁻) is the energy of the anion at its optimized geometry.

E_0(C⁻) is the energy of the neutral molecule at the anion's geometry.

E_-(C_0) is the energy of the anion at the neutral molecule's geometry.

For fluorene derivatives, the reorganization energies are typically in the range of 0.1 to 0.4 eV. A smaller reorganization energy is generally desirable for efficient charge transport, as it indicates that smaller geometric changes are required upon charge transfer, leading to a lower activation energy barrier. The rigid, planar structure of the fluorene core contributes to relatively low reorganization energies in these materials.

Investigation of Transfer Integrals in Disordered Lattice Systems

Charge transport in organic semiconductor films is critically dependent on the transfer of charge carriers (holes and electrons) between adjacent molecules. The efficiency of this process is quantified by the transfer integral (or electronic coupling), which is highly sensitive to the intermolecular distance and orientation. In real-world applications, these materials often form disordered lattices, leading to a distribution of transfer integral values that significantly impacts charge mobility.

Computational investigations of transfer integrals typically involve calculating the electronic coupling between pairs of molecules in various spatial arrangements to simulate the effects of disorder. While this approach has been applied to various fluorene derivatives, specific research detailing the distribution of transfer integrals for this compound in a disordered lattice is currently absent from the scientific record. Such a study would be crucial for accurately modeling and predicting the charge transport behavior of this material.

Applications in Advanced Organic Optoelectronic Devices and Materials Science

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of renewable energy, 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene serves as a versatile precursor for synthesizing materials used in organic photovoltaics (OPVs) and organic solar cells (OSCs). The fluorene (B118485) unit itself is a well-established component in the design of both hole-transporting materials (HTMs) and electron-donating polymers for the active layer of these devices. wikipedia.orgnih.govmdpi.com The presence of the reactive bromo-functional group on the phenyl substituent allows for the facile introduction of various chemical moieties through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. wikipedia.orgresearchgate.netorganic-chemistry.org This chemical versatility is paramount for tuning the electronic and physical properties of the final materials to optimize device performance.

For instance, the bromo- group can be replaced with electron-donating or electron-withdrawing groups to precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This energy level engineering is crucial for achieving efficient charge separation and transport within the solar cell. mdpi.com Furthermore, the bulky 9,9-dimethylfluorene core enhances the solubility and processability of the synthesized polymers and small molecules, which is a significant advantage for fabricating large-area devices from solution. mdpi.com

Research has demonstrated that fluorene-based copolymers can be synthesized to exhibit good solubility, simple processability, and high thermal stability. nih.gov The power conversion efficiencies (PCEs) of solar cells based on such polymers have been steadily improving, showcasing the potential of this class of materials. nih.gov The ability to create thermally cross-linkable fluorene-based HTMs further enhances the stability and efficiency of perovskite solar cells, a promising next-generation photovoltaic technology. nih.gov

Non-Linear Optical (NLO) Materials

The development of materials with strong non-linear optical (NLO) properties is essential for applications in optical communications, data storage, and optical switching. acs.orgnih.gov Fluorene derivatives, particularly those with a "push-pull" electronic structure, have emerged as a promising class of NLO materials. acs.orgnih.govresearchgate.netnih.gov this compound is an ideal starting material for the synthesis of such chromophores.

The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, is a key parameter in the design of NLO materials. acs.orgnih.govsci-hub.se A common strategy to maximize β is to create a molecule with a strong intramolecular charge transfer (ICT) character. This is typically achieved by connecting an electron-donating (donor) group and an electron-withdrawing (acceptor) group through a π-conjugated bridge, creating a D-π-A "push-pull" system. acs.orgnih.gov

The fluorene moiety in this compound can act as a part of the π-conjugated linker. The bromophenyl group provides a convenient handle for introducing either a strong donor or a strong acceptor group via cross-coupling reactions. For example, a potent donor like a diarylamino group can be introduced via Buchwald-Hartwig amination, or a strong acceptor like a dicyanovinyl group can be attached through a Heck or Suzuki coupling followed by a Knoevenagel condensation. acs.orgnih.gov This modular approach allows for the systematic optimization of the NLO response.

The precise arrangement of the donor and acceptor groups on the fluorene core significantly impacts the NLO properties. acs.orgnih.gov By strategically placing these groups, the "push-pull" conjugation pathway can be modulated to enhance the ICT and, consequently, the first hyperpolarizability. Research has shown that a linear conjugation path between the donor and acceptor leads to a more significant enhancement of βHRS compared to a non-linear arrangement. nih.gov

Starting with this compound, synthetic chemists can design and create a library of D-π-A chromophores with varying donor and acceptor strengths and different conjugation pathways. nih.gov The experimental βHRS values of these novel chromophores can be measured using techniques like hyper-Rayleigh scattering and correlated with their electronic and structural properties to establish clear structure-property relationships. acs.orgnih.gov This rational design approach, enabled by the versatility of precursors like this compound, is crucial for the development of next-generation NLO materials. nih.gov

Organic Lasers and Materials Exhibiting Amplified Spontaneous Emission

Fluorene derivatives have garnered significant attention for their potential use in organic solid-state lasers due to their high photoluminescence quantum yields and the ability to exhibit amplified spontaneous emission (ASE). aip.orgacs.orgaip.org ASE is the phenomenon of light amplification through stimulated emission in a gain medium, a prerequisite for lasing. The low ASE thresholds observed in many fluorene-based materials make them highly promising for this application. aip.orgaip.org

The rigid and planar structure of the fluorene core contributes to its excellent photophysical properties. By incorporating this compound into oligomers and polymers, materials with tailored emission colors and enhanced ASE characteristics can be synthesized. The bromo-substituent allows for the extension of the π-conjugation through polymerization or by coupling with other chromophoric units, which can influence the emission wavelength and the radiative decay rate. aip.org

Studies on oligofluorenes have shown that increasing the length of the conjugated chain can lead to a decrease in the ASE threshold. aip.org Furthermore, the introduction of other chromophores, such as 2,1,3-benzothiadiazole, into the fluorene backbone can lead to materials with superior optical properties, including enhanced quantum yields and low ASE thresholds. acs.org The synthetic accessibility of complex fluorene-based structures, starting from precursors like this compound, is therefore critical for advancing the field of organic lasers.

Conductive Polymer Applications

Polyfluorenes, polymers derived from fluorene monomers, are a significant class of conjugated polymers with applications in various organic electronic devices, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors. wikipedia.orgnih.gov These polymers are known for their high thermal stability, good charge carrier mobility, and tunable optoelectronic properties. wikipedia.org

This compound can serve as a monomer in the synthesis of conductive polyfluorenes. The bromine atom provides a reactive site for polymerization reactions, such as Yamamoto or Suzuki coupling, to form long, conjugated polymer chains. mdpi.com The resulting poly(phenylene-fluorene) derivatives would possess the desirable electronic properties of polyfluorenes, with the added benefit of the phenyl side groups influencing the polymer's morphology and intermolecular interactions.

The conductivity of polyfluorenes can be significantly increased through doping. nih.gov The electroluminescent properties of these polymers, arising from the extended π-conjugation along the polymer backbone, make them particularly suitable for use in OLEDs. nih.gov By copolymerizing this compound with other monomers, the emission color and electronic properties of the resulting conductive polymer can be finely tuned to meet the specific requirements of different applications. mdpi.comnih.gov

Structure Property Relationships and Rational Material Design

Correlation Between Molecular Structure and Optoelectronic Performance

The optoelectronic behavior of materials derived from 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is intrinsically linked to its molecular structure. The fluorene (B118485) moiety provides a large π-conjugated system, which is essential for efficient charge transport and luminescence. The C9 position is substituted with two methyl groups, which serves two critical purposes: it enhances the solubility of the molecule in common organic solvents, facilitating device fabrication via solution-processing techniques, and it prevents intermolecular π-π stacking, which can otherwise lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state.

The inherent fluorescence of the fluorene core makes its derivatives suitable for applications in organic light-emitting diodes (OLEDs). leapchem.com The introduction of the 3-bromophenyl group at the C2 position of the fluorene core creates a platform for further chemical modification. This versatility allows for the synthesis of a wide range of derivatives with tailored optoelectronic properties. leapchem.com For instance, alkyl fluorene-based cores are known to possess high triplet energies, which is a crucial property for host materials in phosphorescent OLEDs (PHOLEDs) as it prevents the quenching of triplet excitons from the phosphorescent dopant. rsc.org By strategically modifying the bromophenyl unit, donor-acceptor (D-π-A) structures can be created, leading to materials with strong intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics (NLO) and photovoltaics. nih.govacs.org

Strategies for Tuning Electronic Properties and Band Gaps

A key strategy for tuning the electronic properties and energy band gap of materials based on this compound involves the chemical modification of the bromophenyl group. The bromine atom serves as a versatile synthetic handle, enabling the introduction of various electron-donating or electron-accepting moieties through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

This functionalization directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Introducing Electron-Donating Groups (Donors): Attaching electron-rich groups (e.g., dimethylamino, triphenylamine) to the phenyl ring tends to raise the HOMO energy level with a smaller effect on the LUMO level, thereby reducing the energy band gap. This modification typically red-shifts the absorption and emission spectra.

Introducing Electron-Accepting Groups (Acceptors): Attaching electron-deficient groups (e.g., cyano, nitro, dicyanovinyl) lowers the LUMO energy level more significantly than the HOMO level, also leading to a reduction in the band gap. nih.gov

This "push-pull" architecture, where an electron donor and acceptor are linked by the π-conjugated fluorene bridge, is a well-established method for engineering the optical and electronic properties of organic materials. nih.govbohrium.com The strength and nature of the donor and acceptor groups determine the extent of the intramolecular charge transfer, which in turn governs the absorption wavelength, emission color, and nonlinear optical response. acs.orgnih.gov Theoretical methods like Density Functional Theory (DFT) are often employed to predict how different functional groups will affect the electronic structure and optical properties, guiding the synthesis of materials with desired characteristics. researchgate.net

The table below, based on data from related 9,9-dimethylfluorene-based donor-acceptor chromophores, illustrates how varying the acceptor group can tune electronic properties. nih.gov

| Compound | Acceptor Group | λmax (nm) | Optical Band Gap (Egopt, eV) | HOMO (eV) | LUMO (eV) |

| SS1 | Dicyanovinyl | 482 | 2.29 | -5.11 | -2.82 |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 | 2.22 | -5.14 | -2.92 |

| SS3 | Cyanostilbene (p-Br) | 428 | 2.59 | -5.10 | -2.51 |

| SS4 | Cyanostilbene (p-NO₂) | 468 | 2.40 | -5.20 | -2.80 |

| SS5 | Cyanostilbene (p-CN) | 448 | 2.51 | -5.16 | -2.65 |

*Data derived from chromophores based on a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde precursor. nih.gov

Influence of Substitution Positions and Groups on Charge Transport and Luminescence

The specific placement and chemical nature of substituent groups on the fluorene framework profoundly influence charge transport and luminescence properties. The substitution pattern dictates the molecule's electronic structure, conjugation pathway, and intermolecular interactions in the solid state.

For this compound, the phenyl group is attached at the C2 position. In fluorene chemistry, the C2 and C7 positions are electronically coupled through the long axis of the molecule. Functionalization at these sites is particularly effective for extending the π-conjugation, which generally leads to enhanced charge mobility and red-shifted emission. researchgate.net A linear conjugation path created by placing donor and acceptor groups at opposite ends of the fluorene system (e.g., at the 2 and 7 positions) is often more effective for achieving large nonlinear optical responses compared to nonlinear conjugation paths. acs.orgnih.gov

The choice of the substituent group itself is critical. For instance, incorporating bulky groups can disrupt intermolecular packing, which can be beneficial for achieving amorphous thin films with good morphological stability in devices. The introduction of specific donor and acceptor groups not only tunes the emission color but also affects the quantum efficiency of luminescence. Strong intramolecular charge transfer in D-π-A systems can sometimes lead to reduced fluorescence quantum yields due to the formation of non-radiative excited states, a factor that must be balanced during molecular design. nih.gov The 3-bromo substitution on the phenyl ring offers a site for creating more complex, three-dimensional structures which can influence charge transport pathways in thin films.

Development of Materials Exhibiting Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. AIE is typically observed in molecules containing rotatable units, such as phenyl rings, which can undergo low-frequency rotational or vibrational motions in solution, providing a non-radiative pathway for excited state decay. In the aggregated state, these intramolecular motions are restricted, blocking the non-radiative channels and forcing the excited state to decay radiatively, thus "turning on" fluorescence. nih.gov

While the rigid fluorene core itself is not a typical AIEgen, the this compound scaffold can be used to design AIE-active materials. The bond connecting the fluorene and the bromophenyl units allows for rotation. By attaching bulky or propeller-shaped moieties to this phenyl ring, molecules can be designed where this rotation is free in solution but restricted in aggregates. The rational design of AIE-active molecules often involves integrating molecular rotors into a conjugated framework. researchgate.netresearchgate.net For example, derivatizing the bromophenyl group with tetraphenylethylene (B103901) (TPE), a well-known AIEgen, is a viable strategy to impart AIE characteristics to the fluorene system. Such materials are highly sought after for applications in solid-state lighting, chemical sensors, and bio-imaging, where high solid-state emission efficiency is crucial. nih.govnih.gov

Rational Design Approaches for High-Performance Organic Semiconductor Materials

The rational design of high-performance organic semiconductors based on the this compound scaffold is a multi-faceted process that leverages the structure-property relationships discussed previously. The goal is to create molecules with optimized properties for a specific application.

Key design principles include:

Core Scaffold Selection: The 9,9-dimethylfluorene unit is chosen for its high fluorescence efficiency, good charge transport characteristics, and excellent thermal stability. rsc.orgnih.gov

Functionalization for Property Tuning: The bromo group on the phenyl substituent serves as a reactive site for introducing electron-donating or -accepting groups. This allows for precise control over the HOMO/LUMO energy levels, the energy band gap, and the color of emission, tailoring the material for use as an emitter, host, or charge transport material in OLEDs. leapchem.commdpi.com

Control of Morphology: The non-coplanar structure induced by the sp³-hybridized C9 atom and the attached phenyl ring helps to form stable amorphous films, which is crucial for fabricating uniform and long-lasting devices. Further substitution can be used to fine-tune solubility and film-forming properties. thieme-connect.de

Targeting Specific Phenomena: For advanced applications, the scaffold can be integrated with other functional units to induce specific behaviors like AIE or high nonlinear optical activity. bohrium.comresearchgate.net This involves a deep understanding of the underlying physical mechanisms to guide the molecular architecture.

By combining these principles with computational modeling and thorough experimental characterization, chemists and materials scientists can systematically evolve the this compound building block into a diverse range of functional materials that push the performance boundaries of organic electronics. mdpi.commdpi.com

Q & A

Q. What are the optimal synthetic strategies for preparing 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene, and how can reaction parameters be systematically varied to maximize yield and purity?

A two-step synthesis is recommended:

Bromination : Direct bromination of 9,9-dimethylfluorene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to yield 2-bromo-9,9-dimethyl-9H-fluorene .

Cross-coupling : Suzuki-Miyaura coupling between the brominated intermediate and 3-bromophenylboronic acid using Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ in a THF/H₂O (3:1) solvent system at 100°C for 24 hours.

Optimization :

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

- ¹H NMR :

- ¹³C NMR :

- Quaternary carbons at δ 55.2 ppm (dimethyl C) and δ 120-140 ppm (aromatic C-Br).

- FT-IR :

- C-Br stretch at ~560 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 373.04 .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data obtained for this compound derivatives during structural refinement?

- Refinement : Use SHELXL for high-resolution data (e.g., synchrotron sources) to model disorder in the bromophenyl group. Validate with R₁ < 5% and wR₂ < 12% .

- Validation :

- Check for twinning using PLATON’s TWIN law.

- Apply SQUEEZE to account for solvent voids in the crystal lattice.

- Cross-correlation : Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Q. What design considerations are critical when incorporating this compound into π-conjugated polymers for organic semiconductor applications?

- Monomer design : Copolymerize with electron-deficient units (e.g., benzothiadiazole) via Stille coupling to enhance charge transport.

- Steric effects : The 9,9-dimethyl groups disrupt π-stacking, reducing aggregation; mitigate by introducing alkyl side chains.

- Characterization :

Q. How do steric and electronic effects of the 9,9-dimethyl group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Steric hindrance : The dimethyl groups impede oxidative addition at the C-Br bond, requiring bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate.

- Electronic effects : Electron-donating methyl groups increase electron density at the fluorene core, slowing transmetallation. Optimize with Cs₂CO₃ in toluene/DMF (4:1) at 120°C .

Q. What computational protocols are recommended for predicting the optoelectronic properties of derivatives?

Q. What analytical strategies resolve conflicting thermal stability data reported for derivatives?

- TGA-DSC : Perform under N₂ (10°C/min) to measure decomposition onset (~300°C).

- Batch variability : Test multiple synthetic batches; residual solvent (e.g., DCM) may lower observed stability.

- Isothermal analysis : Heat at 200°C for 24 h; <2% mass loss indicates suitability for high-temperature device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.